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1-Palmitoyl-2-oleoyl-3-stearoylglycerol - 2190-27-4

1-Palmitoyl-2-oleoyl-3-stearoylglycerol

Catalog Number: EVT-387623
CAS Number: 2190-27-4
Molecular Formula: C55H104O6
Molecular Weight: 861.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) is a triacylglycerol (TAG) molecule, a type of lipid. It is a major component of cocoa butter, alongside 1,3-dipalmitoyl-2-oleoylglycerol (POP) and 1,3-distearoyl-2-oleoylglycerol (SOS) [, ]. These three TAGs are responsible for many of the desirable properties of cocoa butter, such as its sharp melting point and smooth texture. POS exists as a racemic mixture due to the chiral center at the sn-2 position of the glycerol backbone.

Due to its presence in cocoa butter, POS is a key component in research focused on understanding the crystallization behavior of fats, developing cocoa butter equivalents (CBEs), and exploring the potential for modifying fats and oils for improved nutritional and functional properties [, , ].

1,3-Dipalmitoyl-2-oleoylglycerol (POP)

Compound Description: 1,3-Dipalmitoyl-2-oleoylglycerol (POP) is a symmetrical monounsaturated triacylglycerol, primarily found in cocoa butter. It significantly contributes to cocoa butter's physical properties, including its melting point and crystallization behavior [, , ].

1,3-Distearoyl-2-oleoylglycerol (SOS)

Compound Description: 1,3-Distearoyl-2-oleoylglycerol (SOS) is another symmetrical monounsaturated triacylglycerol found abundantly in cocoa butter. Similar to POP, SOS significantly influences the melting and crystallization behavior of cocoa butter [, , , , ].

1-Stearoyl-2-oleoyl-3-arachidoylglycerol (SOA)

Compound Description: 1-Stearoyl-2-oleoyl-3-arachidoylglycerol (SOA), a less common triacylglycerol, is found in some fats and oils. While not as prevalent as POP or SOS, SOA is relevant in understanding the crystallization behavior of complex fat mixtures [, ].

1,2-Dipalmitoyl-3-stearoylglycerol (PPS)

Compound Description: 1,2-Dipalmitoyl-3-stearoylglycerol (PPS) is a triacylglycerol often found in modified fats and oils. It's generated through enzymatic acidolysis reactions aimed at altering the physical properties of fats like palm mid-fraction to resemble cocoa butter [].

Relevance: While PPS shares the same fatty acid composition as 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS), its fatty acid arrangement on the glycerol backbone differs. PPS has palmitic acid at both the sn-1 and sn-2 positions and stearic acid at the sn-3 position, unlike POS, which has oleic acid at sn-2. This difference in fatty acid positioning significantly impacts their physical properties and functionalities [].

Tripentadecanoylglycerol

Compound Description: Tripentadecanoylglycerol is a symmetrical triacylglycerol with pentadecanoic acid (C15:0) at all three positions of the glycerol backbone. It serves as an internal standard in gas chromatography analysis, particularly for quantifying triacylglycerol composition in fats and oils [].

Relevance: While not naturally present in cocoa butter, tripentadecanoylglycerol is relevant to the analysis of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) and related compounds. Its use as an internal standard allows for accurate quantification of TAGs in complex mixtures, aiding in understanding the composition and potential applications of fats containing POS [].

Source and Classification

1-Palmitoyl-2-oleoyl-3-stearoylglycerol is primarily derived from natural sources such as cocoa butter, where it constitutes a significant portion of the triglycerides present. It belongs to the class of triacylglycerols, which are esters formed from glycerol and three fatty acids. The molecular formula for this compound is C55H104O6C_{55}H_{104}O_6 with a molecular weight of approximately 884.5 g/mol .

Synthesis Analysis

The synthesis of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol can be achieved through enzymatic methods, particularly using lipases as catalysts. One notable method involves the use of immobilized fungal lipase (Lipozyme RM IM) in a one-step enzymatic reaction. Key parameters for this synthesis include:

  • Temperature: Typically around 60–65 °C.
  • Water Activity: Maintained at low levels (around 0.11) to favor lipase activity.
  • Reaction Time: Generally conducted for about 4 hours.
  • Substrate Mass Ratio: A common ratio used is 6:4 (w/w) of palm mid-fraction to shea stearin .

The optimization of these parameters can significantly influence the yield and composition of the resulting triacylglycerols.

Molecular Structure Analysis

The molecular structure of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol features a glycerol backbone esterified with three fatty acids. The distinct arrangement of the fatty acids contributes to its physical properties:

  • Palmitic Acid (saturated) at sn-1
  • Oleic Acid (monounsaturated) at sn-2
  • Stearic Acid (saturated) at sn-3

This structural configuration results in a unique melting profile and crystallization behavior, influencing its application in food products such as chocolate .

Chemical Reactions Analysis

1-Palmitoyl-2-oleoyl-3-stearoylglycerol participates in various chemical reactions typical for triacylglycerols, including:

  1. Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to release free fatty acids and glycerol.
  2. Interesterification: This process involves the rearrangement of fatty acids between different glycerol backbones, often catalyzed by lipases or chemical methods, leading to modified fat compositions suitable for specific applications.
  3. Transesterification: Involving the exchange of fatty acids between triglycerides and alcohols, this reaction is crucial for biodiesel production and fat modification .
Mechanism of Action

The mechanism by which 1-Palmitoyl-2-oleoyl-3-stearoylglycerol functions primarily relates to its role as a fat mimetic in food products. Its specific fatty acid composition allows it to mimic cocoa butter's melting behavior and mouthfeel, making it an ideal candidate for chocolate formulations. The presence of both saturated and unsaturated fatty acids contributes to its stability and texture during processing .

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

PropertyValue
Molecular Weight884.5 g/mol
Melting PointApproximately 30–35 °C
SolubilityInsoluble in water
DensityVaries with temperature

These properties are crucial for understanding its behavior in food matrices and its interactions with other components .

Applications

1-Palmitoyl-2-oleoyl-3-stearoylglycerol finds applications across several domains:

  1. Food Industry: Used as a cocoa butter equivalent in chocolate production, enhancing texture and stability.
  2. Cosmetics: Employed in formulations for skin care products due to its emollient properties.
  3. Pharmaceuticals: Investigated for potential use in drug delivery systems due to its lipid-based nature.

Its versatility underscores its significance in both industrial applications and research settings .

Properties

CAS Number

2190-27-4

Product Name

1-Palmitoyl-2-oleoyl-3-stearoylglycerol

IUPAC Name

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate

Molecular Formula

C55H104O6

Molecular Weight

861.4 g/mol

InChI

InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h26,28,52H,4-25,27,29-51H2,1-3H3/b28-26-

InChI Key

QXPXMOHHFYONAC-SGEDCAFJSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(Z)-9-Octadecenoic Acid 1-[[(1-Oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl Ester; 1-Palmito-2-oleo-3-stearin; 1-Palmito-2-oleostearin; 1-Palmitoyl-2-oleoyl-3-stearin; 1-Palmitoyl-2-oleoyl-3-stearoylglycerol; 1-Palmityl-2-oleyl-3-stearylglyc

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

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